2-(3,5-dimethyl-1,2-oxazol-4-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride
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Overview
Description
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride is a complex organic compound that features both oxazole and imidazopyrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the oxazole ring, followed by the construction of the imidazopyrazine core. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate cyclization and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in various industrial processes, including the production of specialty chemicals
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds containing the imidazole ring, such as metronidazole and omeprazole.
Oxazole derivatives: Compounds with the oxazole ring, including oxaprozin and mubritinib
Uniqueness
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride is unique due to its combined oxazole and imidazopyrazine structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications in research and industry .
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one; hydrochloride is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on various studies and provides insights into its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C12H15N3O with a molecular weight of approximately 217.27 g/mol. The structure features an oxazole ring and an imidazo[1,5-a]pyrazine core, which are known for their diverse biological activities.
1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were reported to be around 12.9 µM for MRSA isolates .
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity by inhibiting the NF-κB signaling pathway. This pathway is crucial in mediating inflammatory responses. Compounds similar to this one have shown varying degrees of effectiveness in attenuating lipopolysaccharide-induced NF-κB activation .
3. Neuropharmacological Potential
The piperidine component of the compound suggests potential interactions with neurotransmitter systems. Initial findings indicate that it may act as an antagonist or modulator at certain receptor sites involved in mood and cognition. Further studies are needed to elucidate these mechanisms.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against S. aureus and MRSA | |
Anti-inflammatory | Inhibits NF-κB signaling | |
Neuropharmacological | Potential receptor modulation |
Case Study: Antimicrobial Evaluation
In a study evaluating various compounds against S. aureus and MRSA, the tested compound exhibited significant bactericidal activity with MBC values matching MIC values, indicating its potential as a therapeutic agent against resistant bacterial strains .
Case Study: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory properties revealed that the compound significantly reduced NF-κB activation induced by lipopolysaccharides in cellular assays. This suggests that derivatives of this compound could be developed for treating inflammatory diseases .
Properties
Molecular Formula |
C11H17ClN4O2 |
---|---|
Molecular Weight |
272.73 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride |
InChI |
InChI=1S/C11H16N4O2.ClH/c1-7-10(8(2)17-13-7)15-6-9-5-12-3-4-14(9)11(15)16;/h9,12H,3-6H2,1-2H3;1H |
InChI Key |
RSPYXVSAJOLAIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)N2CC3CNCCN3C2=O.Cl |
Origin of Product |
United States |
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